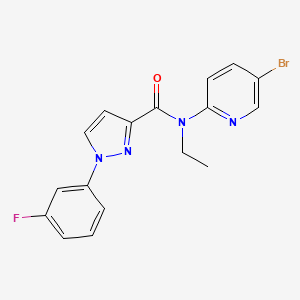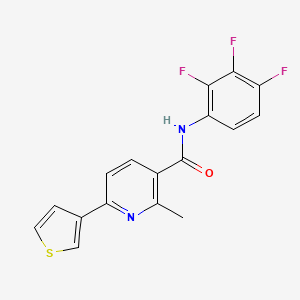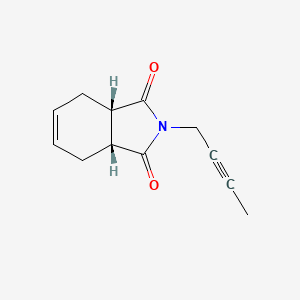
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively researched for its potential as a cancer treatment. It was first synthesized by Bayer AG in the late 1990s and has since been studied for its mechanism of action and potential therapeutic benefits.
作用机制
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 works by inhibiting the activity of Raf kinase and VEGFR. Raf kinase is a protein that plays a key role in the signaling pathways that control cell growth and division. VEGFR is a protein that is involved in the growth of new blood vessels, which are necessary for tumors to grow and spread. By inhibiting these proteins, N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 can slow or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several proteins involved in cancer growth and spread, as well as induce apoptosis (cell death) in cancer cells. It can also inhibit the growth of new blood vessels, which can help to starve tumors of the nutrients they need to grow and spread.
实验室实验的优点和局限性
One advantage of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the signaling pathways involved in cancer growth and spread. However, one limitation of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 is that it can be toxic to normal cells as well as cancer cells. This can make it difficult to use in experiments that require the selective targeting of cancer cells.
未来方向
There are several potential future directions for research on N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006. One area of interest is the development of new drugs that are based on the structure of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 but have improved selectivity and reduced toxicity. Another area of interest is the use of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the use of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in the treatment of other diseases, such as liver and kidney diseases.
合成方法
The synthesis of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 involves several steps, starting with the reaction of 2-bromo-5-nitropyridine with ethylamine to form N-ethyl-2-bromo-5-nitropyridin-2-amine. This compound is then reacted with 3-fluoroaniline to form N-ethyl-2-(5-bromo-2-pyridylamino)-5-fluorobenzamide. Finally, this compound is reacted with hydrazine to form N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006.
科学研究应用
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the activity of several proteins that are involved in the growth and spread of cancer cells, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). This inhibition can lead to decreased tumor growth and increased patient survival rates.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O/c1-2-22(16-7-6-12(18)11-20-16)17(24)15-8-9-23(21-15)14-5-3-4-13(19)10-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKEIKRXDUAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)C2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)
![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)

![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)

![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)